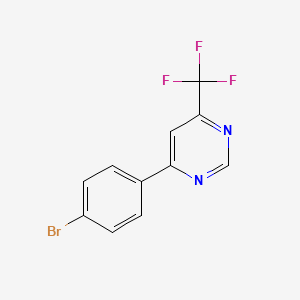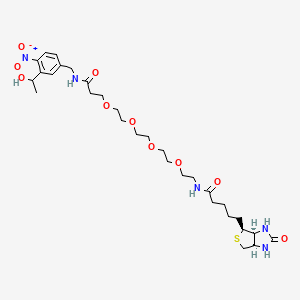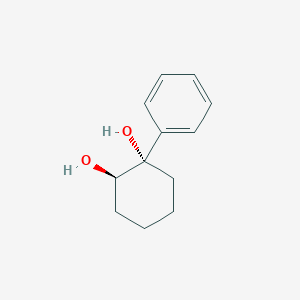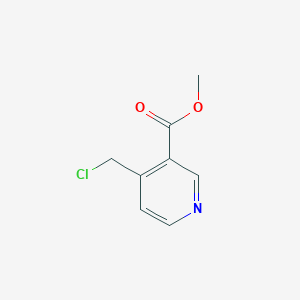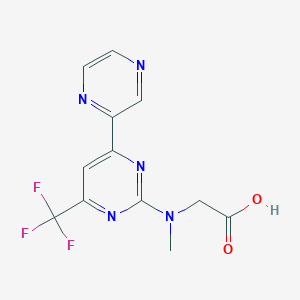
N-Methyl-N-(4-(pyrazin-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-[6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a synthetic organic compound that features a unique combination of pyrazine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-fibrotic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves multi-step organic synthesis. One common approach includes the condensation of pyrazin-2-amine with a pyrimidine derivative under controlled conditions. The reaction is often facilitated by catalysts such as triethylamine and requires specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
N-Methyl-N-[6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine and pyrimidine rings
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
N-Methyl-N-[6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its potential anti-cancer and anti-fibrotic properties
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-Methyl-N-[6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For instance, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Also exhibit significant biological activities.
Uniqueness
N-Methyl-N-[6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine stands out due to its unique trifluoromethyl group, which enhances its stability and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
特性
分子式 |
C12H10F3N5O2 |
|---|---|
分子量 |
313.24 g/mol |
IUPAC名 |
2-[methyl-[4-pyrazin-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C12H10F3N5O2/c1-20(6-10(21)22)11-18-7(8-5-16-2-3-17-8)4-9(19-11)12(13,14)15/h2-5H,6H2,1H3,(H,21,22) |
InChIキー |
ICXWYIBFEGDYFU-UHFFFAOYSA-N |
正規SMILES |
CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=NC=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


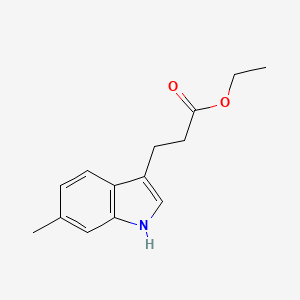
![N-(6-oxaspiro[4.5]decan-9-yl)acetamide](/img/structure/B13725500.png)

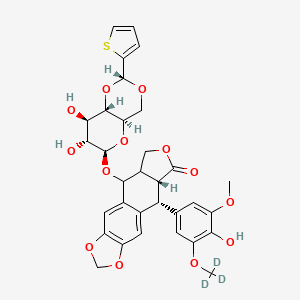
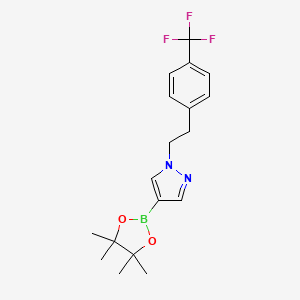
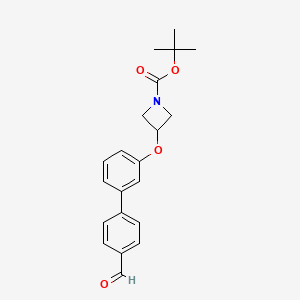
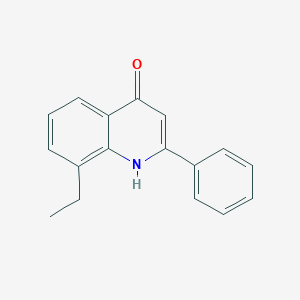
![[2-(2-Bromo-phenyl)-ethyl]-cyclobutyl-amine](/img/structure/B13725541.png)
![(R)-8-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13725547.png)
